molecular formula C12H12N2O2 B374456 methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 10250-62-1

methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B374456
CAS No.: 10250-62-1
M. Wt: 216.24g/mol
InChI Key: GARYDBWEKAFUTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate typically involves the reaction of hydrazine with an appropriate β-diketone or β-ketoester. One common method includes the cyclization of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction conditions often require heating under reflux and the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole-5-carboxylic acids, pyrazole-5-alcohols, and various substituted pyrazoles depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl and phenyl groups can enhance its stability and make it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

methyl 2-methyl-5-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-11(12(15)16-2)8-10(13-14)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARYDBWEKAFUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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